Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Overview
Description
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and stability.
Mechanism of Action
Target of Action
This compound is a boronic ester, which are often used as intermediates in the synthesis of more complex organic compounds .
Mode of Action
The mode of action of this compound is primarily through its role as a boronic ester. Boronic esters are known to participate in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic ester acts as a partner for the palladium-catalyzed cross-coupling with halides .
Result of Action
Instead, it is used to synthesize other compounds that may have biological activity .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool environment (0-10°C) to maintain its stability . Furthermore, the reactions involving this compound can be sensitive to the conditions of the reaction environment, such as temperature, solvent, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate plays a crucial role in biochemical reactions, primarily as a reagent in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. The compound’s boronic ester group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their function. The boronic ester group can form covalent bonds with serine and threonine residues in proteins, leading to changes in protein structure and function. This compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to heat and light. Over time, its efficacy in biochemical assays may decrease due to degradation. Long-term studies have shown that it can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular function and promote tissue regeneration. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound’s boronic ester group plays a key role in its metabolic activity, allowing it to form reversible covalent bonds with metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues and cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also localize to the nucleus, where it influences gene expression and DNA repair processes. Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 4-bromo-2-(tert-butoxycarbonyl)phenyl acetate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to around 80-100°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its boronic ester moiety allows for the formation of stable covalent bonds with biological targets, enhancing the efficacy and selectivity of therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its stability and reactivity make it suitable for applications in material science and nanotechnology .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Pinacol Boronate Esters: Similar in structure and reactivity, used in organic synthesis.
Uniqueness
Tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to its tert-butyl ester group, which provides additional stability and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
tert-butyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO4/c1-16(2,3)21-15(20)12-13-8-10-14(11-9-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYUVXKDPSQPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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